2-(3,5-Dibromophenyl)ethanol
Description
Nuclear Magnetic Resonance (NMR) Spectroscopy
NMR spectroscopy is a cornerstone technique for determining the precise structure of organic molecules by mapping the chemical environments of hydrogen and carbon atoms.
The proton NMR (¹H NMR) spectrum of 2-(3,5-Dibromophenyl)ethanol is predicted to exhibit distinct signals corresponding to the different types of protons in the molecule. The aromatic region would show signals for the three protons on the dibrominated benzene ring. The proton at position 4 (between the two bromine atoms) would likely appear as a triplet, while the two equivalent protons at positions 2 and 6 would appear as a doublet. The ethyl group protons would present as two triplets, characteristic of an A₂B₂ system, corresponding to the methylene group adjacent to the aromatic ring (-CH₂-Ar) and the methylene group attached to the hydroxyl group (-CH₂-OH). The hydroxyl proton (-OH) typically appears as a broad singlet, and its chemical shift can vary depending on solvent, concentration, and temperature. The addition of D₂O would cause this signal to disappear, confirming its identity.
Table 1: Predicted ¹H NMR Spectral Data for this compound
| Proton Assignment | Predicted Chemical Shift (δ, ppm) | Predicted Multiplicity |
|---|---|---|
| Ar-H (2 protons, C2, C6) | 7.2-7.5 | Doublet (d) |
| Ar-H (1 proton, C4) | 7.5-7.7 | Triplet (t) |
| -CH₂-Ar | 2.8-3.0 | Triplet (t) |
| -CH₂-OH | 3.8-4.0 | Triplet (t) |
The carbon-13 NMR (¹³C NMR) spectrum provides information on the different carbon environments. For this compound, six distinct signals are expected. The aromatic region would contain four signals: one for the two equivalent bromine-bearing carbons (C3, C5), one for the two equivalent carbons adjacent to the ethyl group (C2, C6), one for the carbon at the para-position (C4), and one for the carbon attached to the ethyl group (C1). The ethyl group would show two signals for the two methylene carbons. Carbons bonded to the electronegative bromine atoms are expected to be shifted to a higher chemical shift value compared to unsubstituted benzene. The carbon attached to the hydroxyl group would appear in the typical range for alcohols, generally between 60-70 ppm libretexts.org.
Table 2: Predicted ¹³C NMR Spectral Data for this compound
| Carbon Assignment | Predicted Chemical Shift (δ, ppm) |
|---|---|
| -CH₂-Ar | 38-42 |
| -CH₂-OH | 60-65 |
| Aromatic C-Br (C3, C5) | 120-125 |
| Aromatic C-H (C2, C6) | 128-132 |
| Aromatic C-H (C4) | 130-134 |
Mass Spectrometry (MS)
Mass spectrometry is used to determine the molecular weight and fragmentation pattern of a compound. For this compound, the mass spectrum would be characterized by a distinct molecular ion peak cluster. Due to the presence of two bromine atoms, which have two major isotopes (⁷⁹Br and ⁸¹Br in an approximate 1:1 ratio), the molecular ion will appear as a characteristic triplet (M, M+2, M+4) with a relative intensity ratio of approximately 1:2:1 libretexts.org. The nominal molecular ion [M]⁺ would be at m/z 278, corresponding to the molecule containing two ⁷⁹Br isotopes.
Common fragmentation pathways for alcohols include alpha-cleavage and dehydration libretexts.org.
Alpha-cleavage: Cleavage of the C-C bond between the aromatic ring and the ethyl group would result in a major fragment.
Dehydration: Loss of a water molecule (18 amu) from the molecular ion is another expected fragmentation pathway for alcohols libretexts.org.
Infrared (IR) Spectroscopy
Infrared spectroscopy is employed to identify the functional groups present in a molecule. The IR spectrum of this compound is expected to show several characteristic absorption bands. A prominent, strong, and broad absorption band is anticipated in the region of 3200-3600 cm⁻¹, which is characteristic of the O-H stretching vibration of the alcohol functional group, with the broadening due to hydrogen bonding libretexts.orgdocbrown.info. A strong band corresponding to the C-O stretching vibration would likely appear in the 1000-1200 cm⁻¹ region. Aromatic C-H stretching vibrations are expected just above 3000 cm⁻¹, while aliphatic C-H stretching from the ethyl group would be observed just below 3000 cm⁻¹. The presence of the benzene ring would also give rise to C=C stretching absorptions in the 1450-1600 cm⁻¹ region. The C-Br stretching vibrations typically appear in the fingerprint region, at lower wavenumbers, usually between 500 and 600 cm⁻¹.
Table 3: Predicted IR Absorption Bands for this compound
| Functional Group | Vibration Type | Predicted Wavenumber (cm⁻¹) |
|---|---|---|
| Alcohol O-H | Stretch, hydrogen-bonded | 3200-3600 (Broad, Strong) |
| Aromatic C-H | Stretch | 3000-3100 |
| Aliphatic C-H | Stretch | 2850-3000 |
| Aromatic C=C | Stretch | 1450-1600 |
| Alcohol C-O | Stretch | 1000-1200 |
Elemental Analysis
Elemental analysis determines the percentage composition of elements within a compound. For this compound (C₈H₈Br₂O), the theoretical elemental composition can be calculated based on its molecular formula and the atomic masses of its constituent elements (C: 12.01, H: 1.01, Br: 79.90, O: 16.00).
Table 4: Elemental Composition of this compound
| Element | Symbol | Atomic Mass ( g/mol ) | Number of Atoms | Total Mass ( g/mol ) | Percentage (%) |
|---|---|---|---|---|---|
| Carbon | C | 12.01 | 8 | 96.08 | 34.33% |
| Hydrogen | H | 1.01 | 8 | 8.08 | 2.89% |
| Bromine | Br | 79.90 | 2 | 159.80 | 57.08% |
| Oxygen | O | 16.00 | 1 | 16.00 | 5.72% |
| Total | | | | 279.96 | 100.00% |
Experimental results from elemental analysis would be expected to closely match these calculated theoretical values, thereby confirming the empirical and molecular formula of the synthesized compound.
Structure
2D Structure
3D Structure
Properties
IUPAC Name |
2-(3,5-dibromophenyl)ethanol | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H8Br2O/c9-7-3-6(1-2-11)4-8(10)5-7/h3-5,11H,1-2H2 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
KDZNJKNFSLPZJC-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=C(C=C(C=C1Br)Br)CCO | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H8Br2O | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
279.96 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Physical and Chemical Properties
The physical and chemical properties of 2-(3,5-Dibromophenyl)ethanol have been reported in various chemical databases. These properties are essential for its handling, storage, and use in any potential synthetic or experimental application.
Table 1: of this compound
| Property | Value | Source |
|---|---|---|
| Molecular Formula | C₈H₈Br₂O | chemicalbook.com |
| Molecular Weight | 279.96 g/mol | chemicalbook.com |
| CAS Number | 75894-93-8 | chemicalbook.com |
| Appearance | Not specified | |
| Melting Point | Not specified | |
| Boiling Point | Not specified | |
| Density | Not specified |
| Solubility | Not specified | |
Note: Specific experimental values for properties such as melting point, boiling point, density, and solubility are not consistently available in the reviewed literature.
Synthesis and Manufacturing
While specific industrial-scale manufacturing processes for 2-(3,5-Dibromophenyl)ethanol are not detailed in the literature, general synthetic routes for similar brominated phenyl ethanols can provide insight into its potential preparation. A common method for the synthesis of 2-phenylethanol derivatives involves the reduction of the corresponding phenylacetic acid.
For example, the synthesis of the related compound 2-(2-bromophenyl)ethanol is achieved by the reduction of 2-bromophenylacetic acid. prepchem.com In a typical laboratory procedure, 2-bromophenylacetic acid is dissolved in a solvent like tetrahydrofuran (THF) and treated with a reducing agent such as a borane-dimethyl sulfide complex. The reaction is usually carried out under an inert atmosphere and at a controlled temperature. prepchem.com After the reaction is complete, the product is isolated and purified. prepchem.com A similar strategy could likely be adapted for the synthesis of this compound, starting from 3,5-dibromophenylacetic acid.
Note: This Section Focuses on Molecular and Cellular Mechanisms, Avoiding Clinical Efficacy, Dosage, or Adverse Effects.
Exploration of Molecular Interactions with Biological Macromolecules
Protein Binding Affinity and Specificity Studies
No studies detailing the protein binding affinity or specificity of 2-(3,5-Dibromophenyl)ethanol were found in the public domain.
Ligand-Receptor Interaction Modeling
There is no available research or computational modeling data on the interaction between this compound and any biological receptors.
Nucleic Acid Interaction Studies (e.g., DNA Damage Protection)
No studies investigating the interaction of this compound with nucleic acids, such as DNA or RNA, have been published.
In Vitro Cellular Pathway Modulation Studies
Investigations into Cellular Signaling Pathways
The effect of this compound on any cellular signaling pathways has not been characterized in the scientific literature.
Enzyme Inhibition and Activation Mechanisms
There is no published data on the ability of this compound to inhibit or activate any enzymes.
A thorough and scientifically accurate article on the molecular and cellular mechanisms of this compound cannot be generated as per the specified outline due to a lack of foundational research on the compound. The creation of data tables and detailed research findings is impossible without primary scientific sources. Further investigation into the biological properties of this compound is required before a comprehensive review can be written.
Impact on Cellular Growth and Proliferation (In Vitro Cytotoxic Mechanisms)
The in vitro cytotoxic effects of this compound and related brominated compounds have been the subject of various studies to understand their potential as anticancer agents. Research indicates that brominated compounds can induce cellular death through mechanisms such as apoptosis and necrosis.
Studies on various cancer cell lines have demonstrated that brominated derivatives can exhibit significant cytotoxic activity. For instance, a series of brominated acetophenone derivatives showed remarkable cytotoxicity against several human tumor cell lines, including breast, alveolar, colorectal, and prostate adenocarcinoma cells farmaciajournal.com. The most active of these compounds displayed IC50 values in the low microgram per milliliter range farmaciajournal.com. The cytotoxic mechanism for some brominated compounds has been linked to the induction of reactive oxygen species (ROS), which can trigger apoptotic pathways farmaciajournal.com.
While specific data on this compound is limited, the broader class of brominated aromatic compounds has been shown to affect cell viability. The position and number of bromine atoms on the aromatic ring are crucial in determining the cytotoxic potency. For example, studies on brominated flame retardants have shown that their metabolites can disrupt cellular metabolism in hepatocytes nih.gov.
The induction of apoptosis is a key mechanism through which many cytotoxic agents exert their effects. This programmed cell death is characterized by morphological changes such as cell shrinkage, chromatin condensation, and the formation of apoptotic bodies. Several brominated compounds have been shown to induce apoptosis in cancer cells mdpi.com.
Structure-Activity Relationship (SAR) Studies for Biological Impact
The relationship between the chemical structure of this compound and its biological activity is a critical area of investigation for understanding its cytotoxic potential. Structure-activity relationship (SAR) studies on related compounds provide insights into how modifications to the molecule can influence its efficacy.
For halogenated phenols, the nature and position of the halogen substituent significantly affect their biological activity mdpi.com. For instance, in a series of halophenols, chlorophenol derivatives exhibited stronger inhibitory activity against protein tyrosine kinases than their bromophenol counterparts, suggesting that the type of halogen is a key determinant of activity mdpi.com.
While direct SAR studies on this compound are not extensively documented, research on similar structures, such as brominated chalcones and acetophenones, indicates that the arrangement of substituents on the aromatic ring is a key factor in their anticancer activity farmaciajournal.comresearchgate.net.
Metabolic Pathway Analysis in Model Biological Systems (Excluding Pharmacokinetics)
Understanding the metabolic fate of this compound within biological systems is essential for comprehending its mechanism of action and potential for bioactivation or detoxification. While specific metabolic studies on this compound are scarce, the metabolism of related brominated aromatic compounds and phenylethanol provides a basis for potential pathways.
The metabolism of brominated flame retardants, a broad class of brominated aromatic compounds, has been shown to involve several processes, including oxidative and reductive debromination, hydroxylation mediated by cytochrome P450 enzymes, and conjugation with glutathione, glucuronic acid, or sulfate researchgate.netnih.gov. These metabolic transformations can lead to the formation of more polar metabolites that are more readily excreted.
In hepatocytes, long-term exposure to certain brominated flame retardants has been shown to induce metabolic abnormalities, particularly affecting amino acid and energy metabolism nih.gov. This suggests that the metabolic products of these compounds can interfere with fundamental cellular processes.
The metabolism of the parent compound, 2-phenylethanol, in microorganisms primarily occurs through two main routes: the Ehrlich pathway and the Shikimate pathway nih.gov. The Ehrlich pathway involves the conversion of L-phenylalanine to 2-phenylethanol through a series of enzymatic reactions nih.gov. While this provides a general framework, the presence of bromine atoms on the phenyl ring of this compound would likely influence its metabolic pathway, potentially leading to the formation of brominated metabolites. The metabolism of halogenated alkanes, for instance, is known to proceed via metabolic activation that can involve the formation of reactive intermediates researchgate.net.
Further research is necessary to elucidate the specific metabolic pathways of this compound in mammalian systems to fully understand its biological activity and potential toxicological profile.
Computational and Theoretical Chemical Studies of 2 3,5 Dibromophenyl Ethanol and Its Derivatives
Quantum Chemical Calculations and Electronic Structure Analysis
Quantum chemical calculations are fundamental to understanding the intrinsic properties of a molecule, governed by the arrangement of its electrons and nuclei. These ab initio and density functional theory (DFT) methods solve approximations of the Schrödinger equation to determine molecular structure and energy.
Density Functional Theory (DFT) has become a primary method in computational chemistry for studying the electronic structure of molecules due to its favorable balance of accuracy and computational cost. DFT calculations for 2-(3,5-Dibromophenyl)ethanol would typically be employed to predict a variety of molecular properties.
The process begins with geometry optimization, where DFT methods, such as B3LYP combined with a basis set like 6-311++G(d,p), are used to find the lowest energy arrangement of atoms, corresponding to the most stable molecular structure. From this optimized geometry, numerous parameters can be calculated:
Geometrical Parameters: Bond lengths (e.g., C-C, C-O, C-Br) and bond angles are determined, providing a precise three-dimensional picture of the molecule. For instance, a study on a related compound, 2-(3-bromophenyl)-4-(4-bromophenyl)-2,3-dihydro-1H-1,5-benzodiazepine, utilized DFT to compute these parameters. researchgate.net
Vibrational Frequencies: Calculations can predict the infrared (IR) and Raman spectra of the molecule. These theoretical spectra are invaluable for interpreting experimental spectroscopic data and assigning specific vibrational modes to corresponding functional groups.
Thermochemical Properties: Enthalpy, entropy, and Gibbs free energy can be computed, offering insights into the molecule's stability and thermodynamic behavior.
Electronic Properties: Dipole moment and Mulliken atomic charges are calculated to understand the polarity and the distribution of electron density across the molecule.
These applications provide a comprehensive electronic and structural profile of this compound, forming the basis for further computational analysis. nih.gov
Conformational analysis is the study of the different spatial arrangements of atoms (conformers) that a molecule can adopt through rotation around its single bonds. For this compound, the key flexible bond is the C-C bond connecting the phenyl ring to the ethanol (B145695) side chain.
Computational methods can be used to explore the potential energy surface (PES) related to the rotation around this bond. By systematically changing the dihedral angle and calculating the energy at each step, an energy landscape can be generated. This landscape reveals:
Stable Conformers: Energy minima on the PES correspond to the most stable conformers (e.g., staggered conformations).
Transition States: Energy maxima represent the transition states between conformers (e.g., eclipsed conformations), allowing for the calculation of rotational energy barriers.
Studies on similar molecules, such as polybrominated diphenyl ethers, have successfully used computational methods to map these energy landscapes and demonstrate that such molecules can be conformationally flexible due to low energy barriers for the interconversion of stable conformers. nih.gov For this compound, this analysis would clarify how the bulky bromine atoms and the hydroxyl group influence its preferred three-dimensional shape, which is crucial for its interaction with other molecules.
Frontier Molecular Orbital (FMO) theory is a key concept in explaining chemical reactivity. youtube.com It focuses on the interaction between the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO) of reacting species. researchgate.netmalayajournal.orgpku.edu.cn
For this compound, DFT calculations can determine the energies and visualize the spatial distribution of these orbitals:
HOMO: This orbital acts as the primary electron donor. Its energy level is related to the ionization potential, and its location on the molecule indicates the most probable site for electrophilic attack.
LUMO: This orbital acts as the primary electron acceptor. Its energy is related to the electron affinity, and its location highlights the most probable site for nucleophilic attack.
The energy difference between the HOMO and LUMO, known as the HOMO-LUMO gap , is a critical descriptor of molecular stability and reactivity. A large gap implies high kinetic stability and low chemical reactivity, as more energy is required to excite an electron from the HOMO to the LUMO. malayajournal.org Conversely, a small gap suggests the molecule is more reactive. Analysis of related brominated phenyl derivatives has utilized FMO theory to understand charge transfer mechanisms and reactivity. researchgate.netacs.org
Table 1: Illustrative Frontier Molecular Orbital Data for this compound
This table presents hypothetical data that would be generated from a typical FMO analysis.
| Parameter | Calculated Value (eV) | Description |
| HOMO Energy | -6.50 | Energy of the highest occupied molecular orbital; relates to electron-donating ability. |
| LUMO Energy | -0.85 | Energy of the lowest unoccupied molecular orbital; relates to electron-accepting ability. |
| HOMO-LUMO Gap (ΔE) | 5.65 | Energy difference between HOMO and LUMO; indicates chemical stability and reactivity. |
A Molecular Electrostatic Potential (MEP) map is a visualization tool that illustrates the charge distribution within a molecule. uni-muenchen.de It is plotted on the surface of the molecule's electron density, using a color scale to indicate different potential values. wolfram.com MEP maps are invaluable for predicting how a molecule will interact with other chemical species, particularly in non-covalent interactions. mdpi.com
The typical color scheme is:
Red: Indicates regions of most negative electrostatic potential, which are electron-rich. These areas are susceptible to electrophilic attack and are often associated with lone pairs on electronegative atoms like oxygen. researchgate.net
Blue: Indicates regions of most positive electrostatic potential, which are electron-deficient. These areas are prone to nucleophilic attack. In this compound, the hydrogen of the hydroxyl group would likely be a positive region.
Green/Yellow: Represents regions of neutral or near-zero potential, typically found on carbon-rich, nonpolar parts of the molecule.
For this compound, an MEP map would likely show a strong negative potential (red) around the oxygen atom of the hydroxyl group and a positive potential (blue) around its hydrogen atom, identifying these as sites for hydrogen bonding. The bromine atoms would also influence the electrostatic potential of the aromatic ring. researchgate.netresearchgate.net
Molecular Dynamics Simulations to Understand Conformation and Interaction
While quantum chemical calculations are excellent for studying single molecules in a vacuum, Molecular Dynamics (MD) simulations are used to explore the behavior of molecules over time, particularly in a solvent environment. MD simulations model the movements of atoms and molecules by solving Newton's equations of motion.
For this compound, MD simulations could be used to:
Analyze Conformational Dynamics: Track the rotation around single bonds in a solution (e.g., water or ethanol) to understand which conformations are most prevalent and how quickly they interconvert in a realistic environment.
Study Solvation: Investigate how solvent molecules (like water) arrange themselves around the solute. This includes analyzing the hydrogen-bonding network between the hydroxyl group of this compound and the solvent, which is crucial for its solubility and behavior in solution.
Simulate Interactions: Model the interaction of this compound with other molecules, such as biological macromolecules like proteins or DNA. This is particularly useful in drug discovery to understand binding mechanisms. Studies on substituted phenylethylamines have used such in silico methods to investigate their interactions at binding sites. researchgate.net
MD simulations provide a dynamic picture of the molecule's behavior that is not captured by static quantum calculations, offering insights into how its conformation and interactions are influenced by its environment. rsc.orgnih.gov
In Silico Prediction of Reactivity and Reaction Pathways
In silico (computational) methods can be used to predict the chemical reactivity and potential metabolic fate of molecules. For halogenated aromatic compounds like this compound, predicting reactivity is important for understanding their environmental persistence and potential toxicity. nih.gov
Computational approaches for this include:
Reactivity Descriptor Calculations: Using data from DFT calculations (like FMO energies and MEP maps), global and local reactivity descriptors can be calculated. These indices (e.g., chemical hardness, softness, and electrophilicity) provide a quantitative measure of a molecule's reactivity.
Reaction Pathway Modeling: Computational methods can be used to model the transition states and energy profiles of potential chemical reactions, such as oxidation or degradation pathways. This helps identify the most likely reaction mechanisms and products.
Toxicity and Metabolism Prediction: Specialized software uses Quantitative Structure-Activity Relationship (QSAR) models to predict a molecule's likely biological activity, including toxicity or how it might be metabolized by enzymes. tktsweden.com These models are built on databases of known compounds and can identify structural alerts within a molecule—like the dibromo-aromatic system—that may be associated with specific biological outcomes. cefic-lri.orglhasalimited.orgnih.gov
These predictive studies are crucial for early-stage risk assessment and for guiding the design of safer, more effective chemical compounds.
Ligand-Based and Structure-Based Drug Design Principles (Pre-clinical, conceptual)
In the pre-clinical phase of drug discovery, computational methods are instrumental in identifying and optimizing lead compounds. For this compound and its derivatives, both ligand-based and structure-based drug design principles offer conceptual pathways for exploring their therapeutic potential. These computer-aided drug design (CADD) approaches can significantly reduce the time and cost associated with identifying promising drug candidates. nih.govresearchgate.net
Ligand-Based Drug Design (LBDD)
Ligand-based drug design is particularly useful when the three-dimensional structure of the biological target is unknown. nih.govnih.govresearchgate.net This approach relies on the knowledge of molecules that are known to interact with the target of interest. nih.gov The fundamental principle is that molecules with similar structures are likely to exhibit similar biological activities. Key LBDD methods that could be conceptually applied to derivatives of this compound include Quantitative Structure-Activity Relationship (QSAR) and pharmacophore modeling.
Quantitative Structure-Activity Relationship (QSAR): QSAR models establish a mathematical relationship between the chemical structure of a series of compounds and their biological activity. axispharm.com For a hypothetical series of this compound derivatives, a QSAR study would involve synthesizing or computationally generating a set of analogs with varied substituents. The biological activity of these compounds against a specific target would be determined experimentally. Subsequently, various molecular descriptors (e.g., electronic, steric, and hydrophobic properties) would be calculated for each derivative. Statistical methods are then used to build a model that correlates these descriptors with the observed activity. mdpi.com This model can then be used to predict the activity of new, unsynthesized derivatives, guiding the design of more potent compounds.
| Derivative | Substituent (R) | Log(1/IC50) | Predicted Log(1/IC50) | Molecular Descriptor (e.g., LogP) |
| 1 | -H | 4.5 | 4.6 | 3.2 |
| 2 | -CH3 | 5.1 | 5.0 | 3.7 |
| 3 | -Cl | 5.8 | 5.7 | 3.9 |
| 4 | -OCH3 | 5.3 | 5.4 | 3.1 |
| 5 | -NO2 | 6.2 | 6.1 | 3.5 |
Table 1: Hypothetical QSAR Data for this compound Derivatives. This table illustrates the type of data generated in a QSAR study, correlating a molecular descriptor with biological activity (IC50) to build a predictive model.
Pharmacophore Modeling: A pharmacophore represents the essential three-dimensional arrangement of chemical features (e.g., hydrogen bond donors/acceptors, hydrophobic centers, aromatic rings) that a molecule must possess to interact with a specific biological target. By aligning a set of active molecules that bind to the same target, a common pharmacophore model can be generated. nih.govmdpi.com This model serves as a 3D query for screening large compound databases to identify novel molecules that possess the required features and are therefore likely to be active. mdpi.com
Structure-Based Drug Design (SBDD)
When the 3D structure of the target protein is available, typically from X-ray crystallography or NMR spectroscopy, structure-based drug design becomes a powerful tool. researchgate.netmdpi.com SBDD involves designing drug candidates that can fit into the target's binding site both geometrically and chemically. sysrevpharm.org
Molecular Docking: This is a key technique in SBDD that predicts the preferred orientation of a ligand when bound to a target protein. axispharm.commdpi.com In a conceptual study of this compound derivatives, molecular docking could be used to simulate their interaction with a known target. The process involves placing the ligand in the binding site of the protein and using a scoring function to estimate the binding affinity. axispharm.com The results can provide insights into the binding mode and key interactions (e.g., hydrogen bonds, hydrophobic interactions) between the ligand and the protein, guiding the optimization of the ligand's structure to improve binding. researchgate.net
Virtual Screening: Virtual screening is a computational technique used to search large libraries of small molecules to identify those that are most likely to bind to a drug target. mdpi.com Using the structure of a target protein, docking-based virtual screening can be performed to evaluate a large number of compounds, including derivatives of this compound, for their potential to bind to the active site. researchgate.net This approach helps to prioritize compounds for experimental testing.
| Ligand | Target Protein | Docking Score (kcal/mol) | Key Interacting Residues | Predicted Interaction Type |
| This compound | Hypothetical Kinase A | -8.5 | TYR-150, LEU-205 | Hydrogen Bond, Hydrophobic |
| Derivative A | Hypothetical Kinase A | -9.2 | TYR-150, LEU-205, ASP-207 | Hydrogen Bond, Hydrophobic, Ionic |
| Derivative B | Hypothetical Kinase A | -7.8 | LEU-205 | Hydrophobic |
Table 2: Conceptual Molecular Docking Results. This table shows example data from a molecular docking study, including the binding affinity (docking score) and key interactions between ligands and a target protein.
These computational strategies provide a conceptual framework for the pre-clinical exploration of this compound and its derivatives, enabling a more rational and efficient approach to drug design and discovery. sysrevpharm.org
Solvent Effects in Theoretical Calculations
Theoretical calculations in computational chemistry are often initially performed in the gas phase to simplify the computations. However, most chemical and biological processes occur in solution, making the inclusion of solvent effects crucial for obtaining accurate and realistic results. osti.gov The properties and behavior of a molecule like this compound can be significantly influenced by its surrounding solvent environment.
Implicit and Explicit Solvent Models
There are two main approaches to modeling solvent effects in theoretical calculations:
Implicit Solvent Models: These models, also known as continuum models (e.g., Polarizable Continuum Model - PCM), treat the solvent as a continuous medium with a defined dielectric constant, rather than modeling individual solvent molecules. osti.govnih.gov This approach is computationally efficient and is effective at capturing the bulk electrostatic effects of the solvent on the solute. For this compound, an implicit model could be used to study how its conformational preferences or reaction energies change in solvents of different polarities, such as water, ethanol, or a non-polar solvent like cyclohexane. researchgate.net Polar solvents would be expected to stabilize more polar conformations of the molecule. researchgate.net
Explicit Solvent Models: In this approach, individual solvent molecules are explicitly included in the calculation. This method is computationally more demanding but allows for the detailed study of specific solute-solvent interactions, such as hydrogen bonding. osti.gov For this compound, which has a hydroxyl group capable of forming hydrogen bonds, an explicit solvent model using water or ethanol molecules would provide a more accurate description of the local interactions at the hydroxyl group.
Impact of Solvent on Molecular Properties
The choice of solvent can influence various calculated properties of this compound:
Geometric and Conformational Stability: The presence of a solvent can alter bond lengths, bond angles, and the relative stability of different conformers. For example, polar solvents can stabilize conformations with larger dipole moments. Theoretical calculations could predict the most stable conformer of this compound in different solvent environments.
Electronic Properties: The electronic properties of a molecule, such as its dipole moment and polarizability, are sensitive to the solvent. jocpr.com The polarizability of a drug molecule can be influenced by the surrounding solvent, which in turn affects drug-receptor interactions. jocpr.com
Reaction Energetics: Solvents can have a profound effect on the thermodynamics and kinetics of chemical reactions. For instance, polar solvents tend to stabilize charged transition states, thereby lowering the activation energy and increasing the reaction rate. Theoretical calculations incorporating solvent effects would be essential for accurately predicting the reactivity of this compound and its derivatives in a given medium. The calculated relative energies can shift significantly from the gas phase to a polar solvent. researchgate.net
| Property | Gas Phase | Ethanol (Implicit) | Water (Implicit) | Method |
| Relative Energy (Conformer A) | 0.0 kcal/mol | 0.0 kcal/mol | 0.0 kcal/mol | DFT/B3LYP |
| Relative Energy (Conformer B) | +2.1 kcal/mol | +1.5 kcal/mol | +1.2 kcal/mol | DFT/B3LYP |
| Dipole Moment (Conformer A) | 2.5 D | 3.1 D | 3.4 D | DFT/B3LYP |
Table 3: Illustrative Data on Solvent Effects on Calculated Properties of a this compound Conformer. This table provides a conceptual example of how calculated properties like conformational energy and dipole moment might change when moving from the gas phase to different solvent environments.
Note: This Section Pertains to the Methods Themselves and Their Application for Structural Elucidation and Reaction Monitoring, Not the Presentation of Specific Property Data.
Nuclear Magnetic Resonance (NMR) Spectroscopy
NMR spectroscopy is a cornerstone technique for determining the precise structure of organic compounds by mapping the chemical environments of hydrogen (¹H) and carbon (¹³C) atoms.
¹H NMR: The proton NMR spectrum of 2-(3,5-dibromophenyl)ethanol provides distinct signals corresponding to each type of proton in the molecule. The aromatic protons on the dibrominated ring typically appear as multiplets or distinct signals in the downfield region. The protons of the ethanol (B145695) side chain, specifically the methylene (-CH₂-) and methine (-CH-) groups, exhibit characteristic shifts and splitting patterns due to their proximity to the aromatic ring and the hydroxyl group. The hydroxyl proton often appears as a broad singlet, and its chemical shift can be concentration and solvent-dependent.
¹³C NMR: The carbon-13 NMR spectrum complements the ¹H NMR data by providing information on the carbon skeleton. The spectrum will show distinct peaks for the ipso-carbons attached to the bromine atoms, the other aromatic carbons, and the carbons of the ethanol side chain (-CH₂- and -CHOH-). The chemical shifts of the aromatic carbons are influenced by the strong electron-withdrawing effect of the bromine atoms.
A representative set of predicted ¹H and ¹³C NMR data is presented below. Actual experimental values may vary slightly depending on the solvent and instrument parameters.
Table 1: Predicted ¹H and ¹³C NMR Chemical Shift Ranges for this compound
| Atom Type | Predicted ¹H Chemical Shift (ppm) | Predicted ¹³C Chemical Shift (ppm) |
|---|---|---|
| Aromatic CH | 7.2 - 7.6 | 125 - 135 |
| Aromatic C-Br | - | 120 - 125 |
| Aromatic C-CH₂ | - | 140 - 145 |
| -CH₂- | 2.7 - 3.0 | 40 - 45 |
| -CHOH- | 3.7 - 4.0 | 60 - 65 |
Note: These are estimated ranges and can be influenced by experimental conditions.
To unambiguously assign the proton and carbon signals and to confirm the connectivity of the atoms within the molecule, two-dimensional NMR experiments are employed.
COSY (Correlation Spectroscopy): This experiment reveals proton-proton (¹H-¹H) couplings. For this compound, COSY would show correlations between the protons of the -CH₂- and -CH- groups of the ethanol side chain, confirming their adjacent relationship. It would also help in assigning the coupling patterns of the aromatic protons. libretexts.org
HSQC (Heteronuclear Single Quantum Coherence): HSQC correlates directly bonded proton and carbon atoms. rsc.org This is crucial for definitively assigning which proton signal corresponds to which carbon signal. For instance, it would link the proton signal of the methylene group to its corresponding carbon signal.
HMBC (Heteronuclear Multiple Bond Correlation): This experiment shows correlations between protons and carbons that are two or three bonds apart. columbia.edu HMBC is particularly useful for establishing the connection between the ethanol side chain and the dibromophenyl ring by showing a correlation from the methylene protons to the aromatic carbon at the point of attachment. columbia.edumdpi.com It can also confirm the relative positions of the substituents on the aromatic ring. researchgate.net
Mass Spectrometry (MS) for Molecular Weight and Fragmentation Analysis
Mass spectrometry is used to determine the molecular weight of this compound and to gain structural information from its fragmentation pattern. The presence of two bromine atoms is a key feature in the mass spectrum, as bromine has two major isotopes, ⁷⁹Br and ⁸¹Br, in nearly a 1:1 ratio. This results in a characteristic isotopic pattern for the molecular ion peak (M+) and any bromine-containing fragments, with peaks at M+, M+2, and M+4, with relative intensities of approximately 1:2:1.
The molecular ion peak would correspond to the exact mass of the C₈H₈Br₂O molecule. Fragmentation may occur through the loss of various parts of the molecule, such as the hydroxyl group, the entire ethanol side chain, or a bromine atom. neu.edu.trdocbrown.infolibretexts.org Analysis of the masses of these fragments helps to piece together the structure of the original molecule. libretexts.org
Infrared (IR) Spectroscopy for Functional Group Identification
Infrared (IR) spectroscopy is a rapid and effective method for identifying the functional groups present in a molecule. The IR spectrum of this compound would exhibit characteristic absorption bands:
O-H Stretch: A broad and strong absorption band in the region of 3200-3600 cm⁻¹ is indicative of the hydroxyl (-OH) group. scielo.br
C-H Stretch (aromatic): Absorption bands just above 3000 cm⁻¹ are characteristic of the C-H bonds on the aromatic ring.
C-H Stretch (aliphatic): Bands just below 3000 cm⁻¹ correspond to the C-H bonds of the ethanol side chain.
C=C Stretch (aromatic): Absorptions in the range of 1400-1600 cm⁻¹ are due to the carbon-carbon double bonds within the phenyl ring.
C-O Stretch: A distinct band in the 1000-1250 cm⁻¹ region corresponds to the stretching vibration of the carbon-oxygen single bond of the alcohol.
C-Br Stretch: The carbon-bromine bond will show a characteristic absorption in the lower frequency (fingerprint) region of the spectrum, typically between 500 and 600 cm⁻¹.
These characteristic peaks collectively confirm the presence of the key functional groups in the this compound structure. rsc.org
X-ray Diffraction Studies for Solid-State Structure Determination
For crystalline samples of this compound, single-crystal X-ray diffraction provides the most definitive structural information. This technique determines the precise three-dimensional arrangement of atoms in the crystal lattice, including bond lengths, bond angles, and intermolecular interactions. iucr.orgnih.gov The resulting crystal structure would confirm the substitution pattern of the bromine atoms on the phenyl ring and the conformation of the ethanol side chain in the solid state. researchgate.netbohrium.comresearchgate.net
Chromatographic Techniques for Purity Assessment and Reaction Monitoring
Chromatographic methods are essential for assessing the purity of synthesized this compound and for monitoring the progress of reactions that produce it.
Thin-Layer Chromatography (TLC): TLC is a simple and rapid technique used to qualitatively check the purity of a sample and to follow the course of a chemical reaction. dergipark.org.trntnu.no By spotting the reaction mixture on a TLC plate and eluting it with an appropriate solvent system, the disappearance of starting materials and the appearance of the product spot can be visualized, often under UV light. The retention factor (Rf) of the product spot can be compared to that of a pure standard.
Future Research Directions and Unexplored Avenues for the Dibromophenyl Ethanol Scaffold
Investigation of Novel Catalytic Systems for Efficient Synthesis
The synthesis of 2-(3,5-Dibromophenyl)ethanol and its derivatives is an area ripe for the exploration of novel catalytic systems. Traditional methods for producing similar phenylethanol derivatives often rely on the reduction of the corresponding acetophenone. Future research could focus on developing more efficient and selective catalytic processes.
A significant avenue for investigation is the catalytic reduction of 3,5-dibromoacetophenone . While palladium on carbon (Pd/C) is a common catalyst for such transformations, there is a need to explore other metal-containing catalysts, such as those based on platinum, nickel, or ruthenium, which may offer improved yields, selectivity, or milder reaction conditions. finechem-mirea.ru For instance, studies on the hydrogenation of related substituted acyl-1,3-dioxanes have shown that Pd/C can be highly effective for reduction to the corresponding alcohols. finechem-mirea.ru The development of heterogeneous catalysts is particularly attractive for industrial applications due to their ease of separation and reusability. cjcatal.com
Furthermore, the use of nanocatalysts could provide enhanced catalytic activity and selectivity. For example, a Bi2O3-TiO2 nanocatalyst has been successfully employed in the synthesis of isoxazoline derivatives from a related (E)-3-(2-amino-3,5-dibromophenyl)-1-(substitutedphenyl)prop-2-en-1-one, highlighting the potential of nanomaterials in catalyzing reactions involving dibromophenyl scaffolds. niscpr.res.in The investigation of novel catalytic systems, such as copper immobilized on modified layered double hydroxides (LDHs), which have shown efficiency in multi-component reactions, could also be extended to the synthesis of this compound and its derivatives. acs.org
Another promising area is the development of catalytic systems for selective C-H functionalization of the dibromophenyl ring, which would allow for the direct introduction of further functional groups, bypassing the need for pre-functionalized starting materials.
Design and Synthesis of Advanced Functional Materials
The dibromophenyl scaffold is a valuable building block for the creation of advanced functional materials due to the presence of bromine atoms, which can be readily modified through cross-coupling reactions.
Future research should explore the use of this compound as a precursor for luminescent materials and organic fluorophores . The design and synthesis of multi-heterocyclic small organic fluorophores based on novel cores are crucial for expanding the range of advanced functional materials. acs.org The dibromophenyl moiety can be functionalized to create extended π-conjugated systems with tunable photophysical properties. For instance, pyrazolopyridines and pyrazolopyrimidines, which can be synthesized from precursors containing a pyrazole ring, are known to exhibit interesting photophysical behaviors. mdpi.com
The development of novel polymers and dendrimers is another exciting prospect. The two bromine atoms on the phenyl ring provide ideal handles for polymerization reactions, such as Suzuki-Miyaura cross-coupling, to generate well-defined polymeric structures. mdpi.com These materials could find applications in organic electronics, sensors, or as flame retardants, a property often associated with brominated compounds. chembk.com The synthesis of dendrimers through methods like the homocoupling of 3,5-dibromophenyl boronic acid suggests a pathway for creating complex, three-dimensional architectures from dibromophenyl units. ethernet.edu.et
Furthermore, the integration of the this compound scaffold into biomimetic composite materials for applications like tissue engineering is an unexplored but potentially fruitful area. nih.gov The ability to functionalize the scaffold could allow for the attachment of bioactive molecules to create functionalized scaffolds that enhance tissue regeneration. mdpi.com
Exploration of Stereoselective Synthetic Pathways
The ethanol (B145695) side chain of this compound contains a pro-chiral center, making the development of stereoselective synthetic methods a critical area for future research. Enantiomerically pure chiral alcohols are highly valuable intermediates in the synthesis of pharmaceuticals and other bioactive molecules.
A key focus should be the asymmetric reduction of 3,5-dibromoacetophenone . The use of chiral catalysts, such as those derived from transition metals complexed with chiral ligands, or biocatalytic approaches employing ketoreductases (KREDs), could provide access to either the (R)- or (S)-enantiomer of this compound with high enantiomeric excess.
The exploration of stereoselective reactions involving the hydroxyl group , such as enzymatic resolutions or the use of chiral derivatizing agents, would also be valuable. For example, the stereoselective synthesis of related 2-deoxyoligosaccharides has been achieved through methods that control the stereochemistry at key positions. tesisenred.net Similarly, the stereoselective synthesis of aziridines from related styrenes has been demonstrated using chiral rhodium catalysts, which could be adapted for reactions involving derivatives of this compound. orgsyn.org The development of such methods would open the door to the synthesis of a wide range of chiral molecules based on the dibromophenyl ethanol scaffold.
Deeper Mechanistic Elucidation of Biological and Chemical Reactivity
A thorough understanding of the biological and chemical reactivity of this compound is essential for its rational application. While direct studies are lacking, insights can be drawn from related compounds.
Future research should focus on elucidating the mechanism of action in biological systems . The structural similarity to compounds with known biological activities suggests that this compound and its derivatives could interact with various biological targets. For instance, related amino-substituted derivatives have been investigated for their potential as antimicrobial agents. Mechanistic studies could involve investigating its interactions with enzymes and receptors to understand how it might modulate biological pathways. The presence of bromine atoms can enhance binding affinity to certain protein targets. smolecule.com
In terms of chemical reactivity , a detailed investigation of its reaction pathways is needed. This includes studying its oxidation to the corresponding aldehyde or carboxylic acid, the substitution of the hydroxyl group, and electrophilic aromatic substitution on the phenyl ring. Understanding the influence of the two bromine atoms on the reactivity of the aromatic ring and the ethanol side chain is crucial. cymitquimica.com Computational studies using methods like Density Functional Theory (DFT) can provide valuable insights into the molecule's electronic structure and predict its reactivity. researchgate.net
Application in Emerging Fields of Chemical Biology and Supramolecular Chemistry
The unique structural features of this compound make it an attractive candidate for applications in the burgeoning fields of chemical biology and supramolecular chemistry.
In chemical biology , this compound could serve as a scaffold for the development of novel chemical probes to study biological processes. The ability to functionalize both the aromatic ring and the hydroxyl group allows for the attachment of reporter groups (e.g., fluorophores) and reactive moieties for target identification. The synthesis of complex molecules from dibromophenyl precursors has been demonstrated in the context of discovering novel tubulin-targeting agents. nih.gov
In supramolecular chemistry , the dibromophenyl group can participate in halogen bonding, a non-covalent interaction that is increasingly being utilized in the design of self-assembling systems. acs.org Future research could explore the use of this compound and its derivatives as building blocks for the construction of supramolecular architectures such as capsules, cages, and polymers. The development of nonsymmetrically disubstituted 1,3-diazapyrenes, which are promising objects for supramolecular chemistry, from brominated perimidine precursors showcases the potential of such scaffolds. researchgate.net The ability to form switchable molecular tweezers and other complex assemblies is another exciting direction for this class of compounds. beilstein-journals.org
Q & A
Q. Q1. What are the recommended methods for synthesizing 2-(3,5-Dibromophenyl)ethanol?
A1. A plausible synthetic route involves bromination of phenyl ethanol derivatives followed by regioselective reduction. For example:
- Bromination: Start with 2-phenylethanol derivatives and introduce bromine at the 3,5-positions using bromine or bromide reagents under alkaline conditions .
- Reduction: Reduce intermediate ketones (e.g., 2-(3,5-dibromophenyl)acetophenone) to alcohols using LiAlH4 in dry THF under inert atmosphere, as demonstrated in analogous systems .
- Purification: Isolate via column chromatography (silica gel, hexane/ethyl acetate gradient) and confirm purity via HPLC or GC-MS.
Q. Q2. How should researchers characterize the purity and structure of this compound?
A2. Use a combination of analytical techniques:
- NMR: <sup>1</sup>H and <sup>13</sup>C NMR to confirm bromine substitution patterns and alcohol functionality (e.g., δ ~1.8 ppm for CH2OH) .
- FT-IR: Detect O-H stretching (~3200–3600 cm<sup>-1</sup>) and C-Br vibrations (~500–600 cm<sup>-1</sup>) .
- X-ray crystallography: For definitive structural confirmation, as applied to structurally related brominated phenols .
Q. Q3. What safety protocols are critical when handling this compound?
A3.
- Personal protective equipment (PPE): Wear nitrile gloves, goggles, and lab coats. Use fume hoods to avoid inhalation .
- Storage: Keep in sealed containers under dry, room-temperature conditions to prevent hydrolysis or decomposition .
- Waste disposal: Neutralize brominated byproducts with sodium bicarbonate before disposal as hazardous waste .
Advanced Research Questions
Q. Q4. How can competing bromination sites in phenyl ethanol precursors be controlled during synthesis?
A4. Regioselectivity is influenced by:
- Electrophilic directing groups: Electron-withdrawing groups (e.g., -OH, -OCH3) meta-direct bromine to 3,5-positions .
- Solvent polarity: Polar aprotic solvents (e.g., DMF) enhance electrophilic substitution rates .
- Catalysts: Use Lewis acids (e.g., FeBr3) to stabilize intermediates and improve selectivity .
Q. Q5. What challenges arise in optimizing reaction yields for this compound, and how can they be mitigated?
A5. Common issues include:
- Side reactions: Over-bromination or oxidation of the alcohol group. Mitigate by controlling stoichiometry (1:2 molar ratio of precursor to Br2) and using mild reducing agents (e.g., NaBH4 instead of LiAlH4) .
- Low solubility: Brominated intermediates may precipitate. Use DMSO/THF co-solvents to improve solubility .
- Byproduct formation: Monitor via TLC and optimize reaction time/temperature (e.g., 0–5°C for bromination) .
Q. Q6. How can computational modeling aid in predicting the reactivity of this compound derivatives?
A6.
- DFT calculations: Predict reaction pathways (e.g., bromination energy barriers) and optimize transition states .
- Molecular docking: Screen for potential bioactivity (e.g., antimicrobial properties) by simulating interactions with bacterial enzymes .
- Solvent effects: Use COSMO-RS models to predict solubility and stability in different solvents .
Q. Q7. What strategies are effective for resolving contradictions in spectroscopic data for brominated ethanol derivatives?
A7.
- Cross-validation: Compare NMR data with structurally similar compounds (e.g., 2-(2,5-Dibromophenyl)ethanol) to assign peaks .
- Isotopic labeling: Use deuterated solvents (e.g., D2O) to distinguish exchangeable protons (e.g., -OH) in <sup>1</sup>H NMR .
- High-resolution MS: Confirm molecular formula (C8H8Br2O) and rule out impurities .
Emerging Research Directions
Q. Q8. What role does this compound play in designing bioactive molecules?
A8.
- Antimicrobial agents: Brominated phenols exhibit biofilm inhibition in Pseudomonas aeruginosa; structural analogs could be tested for antibiofilm activity .
- Anticancer scaffolds: Bromine’s electron-withdrawing effects enhance binding to kinase targets; evaluate cytotoxicity via MTT assays .
- Enzyme inhibition: Modify the ethanol group to phosphonate esters for potential phosphatase inhibition, as seen in bisphosphonate derivatives .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
